6-Aminoflavone
Overview
Description
6-Aminoflavone is a phytoconstituent that has been studied for its potential therapeutic effects . It has been found to ameliorate oxidative stress-mediated synapse and memory dysfunction via the p-Akt/NF-kB pathway in albino mice .
Synthesis Analysis
The synthesis of 6-Aminoflavone has been achieved through various methods. One such method involves the N-Benzylation of 6-aminoflavone by reductive amination . Another method involves the synthesis of imidazolidinone analogues of 6-aminoflavone .Molecular Structure Analysis
The molecular structure of 6-Aminoflavone is represented by the empirical formula C15H11NO2 and has a molecular weight of 237.25 . The molecule consists of a flavone backbone with an amino group attached to the 6th carbon .Chemical Reactions Analysis
6-Aminoflavone has been found to participate in various chemical reactions. For instance, it has been used to synthesize copper(II) and ruthenium(II) complexes, which have been studied for their cytotoxic effects .Physical And Chemical Properties Analysis
6-Aminoflavone is a solid substance with a melting point of 196-200 °C (lit.) . Its empirical formula is C15H11NO2 and it has a molecular weight of 237.25 .Scientific Research Applications
Microbiological and Chemical Applications
6-Aminoflavone has been utilized in microbiological and chemical research, particularly in the transformation of flavonoid compounds. The biotransformation of 6-aminoflavone by bacterial cultures, such as Rhodococcus sp. and Gordonia sp., leads to the production of 6-acetamidoflavone. This process has potential applications in the chemical industry as an alternative to reactions involving acetic anhydride. Additionally, the antioxidant activity of 6-aminoflavone and its derivatives, like 6-acetamidoflavone, has been examined, highlighting its potential in antioxidant applications (Stompor, 2016).
Spectroscopic Analysis and Structure Determination
The study of 6-aminoflavone's infrared and Raman spectra is significant in the field of spectroscopy. This research provides insights into the geometric structure and vibrational wavenumbers of 6-aminoflavone in its ground state, aiding in the understanding of its molecular structure and properties (Erdoğdu et al., 2010).
Anticancer Research
6-Aminoflavone has shown potential as an anticancer agent, particularly in breast cancer research. The study of novel biotinylated C-6 substituted flavones, which are derived from 6-aminoflavone, has revealed their antiproliferative activity against various cancer cell lines. These compounds exhibit better cell selectivity between cancer and normal cells compared to their parental substrates, indicating their potential in targeted cancer therapy (Stompor et al., 2019). Additionally, the DNA-protein cross-links and histone H2AX phosphorylation induced by aminoflavone in human breast cancer cells suggest its role in DNA damage and potential as a treatment option (Meng et al., 2005).
Gastroprotective Properties
Research has also indicated that 6-aminoflavone possesses gastroprotective properties. In a study using a rat model, different doses of 6-aminoflavone showed protective effects against aspirin-induced gastric ulcers. Higher doses significantly reduced ulcer scores, suggesting its therapeutic potential in the treatment of gastrointestinal diseases, particularly ulcerative conditions (Mehreen et al., 2022).
Metabolism and Toxicity Studies
The association of human cytochrome P450 1A1 (CYP1A1) and Sulfotransferase 1A1 (SULT1A1) polymorphisms with the metabolism and cytotoxicity of aminoflavone underscores the compound's pharmacogenetic implications. The study suggests that variations in these enzymes can affect the metabolism and therapeutic response to aminoflavone, providing insights into personalized medicine approaches for cancer treatment (Zheng et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-amino-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHKBWPNCFDUPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584330 | |
Record name | 6-Amino-2-phenyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminoflavone | |
CAS RN |
4613-53-0 | |
Record name | 6-Amino-2-phenyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Aminoflavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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